1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methoxy-2-methylphenyl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(4-methoxy-2-methylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14-12-17(27-2)6-7-18(14)22-21(26)15-8-10-25(11-9-15)20-13-16-4-3-5-19(16)23-24-20/h6-7,12-13,15H,3-5,8-11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQYQYBYMPAVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2CCN(CC2)C3=NN=C4CCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methoxy-2-methylphenyl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclopenta[c]pyridazine moiety and a piperidine ring, suggest various biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 364.5 g/mol
- CAS Number : 2097902-23-1
Structural Characteristics
The compound's structure features a cyclopenta[c]pyridazine core, which is known for its ability to interact with various biological targets. The presence of the piperidine ring enhances its lipophilicity, potentially improving cell membrane permeability.
This compound has been shown to modulate several enzymatic pathways that are crucial for cellular signaling and homeostasis. The following mechanisms have been identified:
- Enzyme Inhibition : The compound exhibits inhibitory activity against specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may interact with G-protein coupled receptors (GPCRs), affecting intracellular signaling cascades.
Therapeutic Applications
Research indicates that this compound may have applications in treating various conditions, including:
- Cancer : Preliminary studies suggest anti-tumor properties through modulation of signaling pathways related to cell proliferation and apoptosis.
- Inflammatory Diseases : Its ability to inhibit pro-inflammatory cytokines positions it as a potential treatment for inflammatory disorders.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the effects of the compound on cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.
- Inflammation Modulation : Research demonstrated that the compound could reduce levels of inflammatory markers in vitro, indicating its possible use in managing chronic inflammatory conditions.
Data Table of Biological Activity
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of cyclopenta[c]pyridazine exhibit significant antimicrobial activity. For instance, compounds synthesized with similar frameworks have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism behind this activity is hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Potential
There is growing interest in the anticancer properties of compounds related to cyclopenta[c]pyridazine. Research has demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. The proposed mechanism includes inducing apoptosis and cell cycle arrest .
Case Studies
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Antimicrobial Evaluation :
- A study evaluated a series of cyclopenta[c]pyridazine derivatives for their antibacterial and antifungal activities using the disc diffusion method. Results indicated that certain derivatives had a broad spectrum of activity, suggesting their potential as lead compounds for developing new antimicrobial agents .
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Anticancer Activity :
- In a recent investigation, a compound structurally similar to 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methoxy-2-methylphenyl)piperidine-4-carboxamide was tested against several cancer cell lines. The findings revealed substantial cytotoxic effects, with IC50 values indicating potent activity at low concentrations .
Potential Therapeutic Applications
Given its promising biological activities, this compound may have several therapeutic applications:
- Antimicrobial Agents : Development of new antibiotics or antifungal drugs.
- Anticancer Drugs : Formulation of novel treatments for various cancers, potentially in combination therapies.
- Neurological Disorders : Exploration of neuroprotective effects due to its structural similarity to known neuroactive compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
